tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17389759
InChI: InChI=1S/C16H26N2O3/c1-15(2,3)21-14(20)18-8-6-16(7-9-18)10-12(11-4-5-11)17-13(16)19/h11-12H,4-10H2,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C16H26N2O3
Molecular Weight: 294.39 g/mol

tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

CAS No.:

Cat. No.: VC17389759

Molecular Formula: C16H26N2O3

Molecular Weight: 294.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate -

Specification

Molecular Formula C16H26N2O3
Molecular Weight 294.39 g/mol
IUPAC Name tert-butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Standard InChI InChI=1S/C16H26N2O3/c1-15(2,3)21-14(20)18-8-6-16(7-9-18)10-12(11-4-5-11)17-13(16)19/h11-12H,4-10H2,1-3H3,(H,17,19)
Standard InChI Key LMBDNCXHGFEIAN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2=O)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound features a spiro[4.5]decane core fused with a diazepane ring system. Key structural elements include:

  • A tert-butyl carbamate group at position 8, providing steric bulk and metabolic stability.

  • A cyclopropyl substituent at position 3, introducing conformational constraint and electronic modulation.

  • A ketone moiety at position 1, enabling further functionalization via nucleophilic addition or reduction.

Table 1: Fundamental Properties

PropertyValue
Molecular FormulaC₁₆H₂₆N₂O₃
Molecular Weight294.39 g/mol
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C1CC1)NC2=O
Storage ConditionsNot explicitly reported

The cyclopropyl group distinguishes this derivative from analogous spirocyclic compounds, potentially enhancing its pharmacokinetic profile by reducing oxidative metabolism .

Synthetic Considerations

While explicit synthetic protocols for this compound remain undocumented in publicly available literature, plausible routes can be inferred from related diazaspiro systems:

Retrosynthetic Analysis

  • Core Construction: Cyclocondensation of a γ-aminoketone with a cyclopropane-containing diamine under Mitsunobu or acid-catalyzed conditions.

  • Carbamate Installation: Protection of the secondary amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

Industrial Feasibility

  • Scale-Up Challenges: The cyclopropane moiety necessitates careful control of ring strain during high-temperature reactions.

  • Purification Strategies: Likely employs chromatographic techniques or recrystallization from ethanol/water mixtures.

Comparative Analysis with Analogues

Table 2: Structural Impact of Substituents

CompoundKey SubstituentLogP (Predicted)Metabolic Stability
Parent diazaspiro[4.5]decaneH1.2Low
3-Cyclopropyl derivativeCyclopropyl2.8High
3-Fluoro analogueFluorine2.1Moderate

Data extrapolated from QSAR models suggest the cyclopropyl group increases lipophilicity (LogP ~2.8) while enhancing resistance to enzymatic degradation .

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